L-胸腺嘧啶

描述

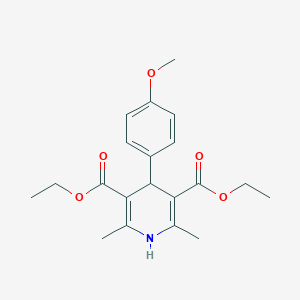

Telbivudine is a nucleoside analogue and antiviral inhibitor of hepatitis B virus (HBV) replication which is used alone and in combination with other agents in the therapy of the hepatitis B. Telbivudine does not appear to be a significant cause of drug induced liver injury, but can be associated with flares of the underlying hepatitis B either during therapy or upon withdrawal.

科学研究应用

DNA合成追踪

L-胸腺嘧啶类似物可以插入复制的DNA中,有效地标记分裂细胞并允许对其进行表征 . 这在细胞分裂和生长的研究中特别有用 .

放射自显影

氚化胸腺嘧啶,一种胸腺嘧啶的放射性形式,被用于放射自显影,以可视化和测量细胞增殖 . 然而,这种方法技术要求很高,已被其他技术所取代 .

卤化类似物的应用

5-溴-2′-脱氧尿嘧啶(BrdU)和胸腺嘧啶的相关卤化类似物可以使用抗体检测 . 这些类似物用于标记细胞中新合成的DNA .

细胞增殖测定中的应用

胸腺嘧啶掺入测定是测量细胞增殖的常用方法 . 在此测定中,放射性核苷,3H-胸腺嘧啶,在有丝分裂细胞分裂期间被掺入染色体DNA的新链中 .

EdU(5-乙炔基-2′-脱氧尿嘧啶)的使用

EdU是一种胸腺嘧啶类似物,可以使用荧光叠氮化物探针和铜催化轻松检测 . 这允许在细胞内标记和成像DNA,同时保留细胞的结构和分子完整性

作用机制

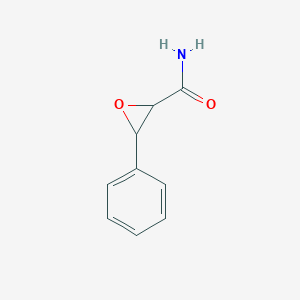

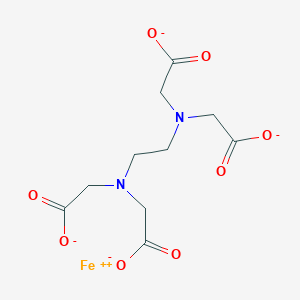

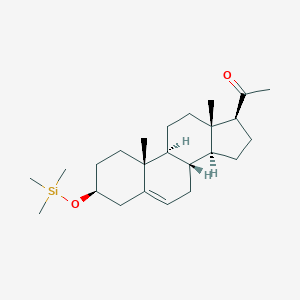

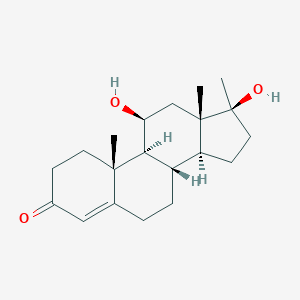

L-Thymidine, also known as 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, is a pyrimidine deoxynucleoside . It plays a crucial role in various biological processes, including DNA synthesis, cellular proliferation, and cell synchronization .

Target of Action

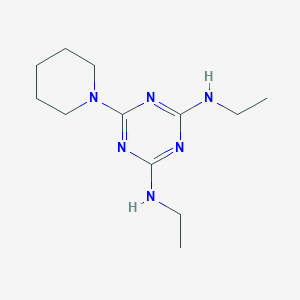

The primary targets of L-Thymidine include several enzymes such as Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2 . These enzymes are involved in the DNA salvage pathway, which is crucial for DNA synthesis and repair .

Mode of Action

L-Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It acts as a substrate for its target enzymes, facilitating the conversion of thymidine to its monophosphate form (dTMP) within the cytosol . This conversion is a key step in the DNA salvage pathway, which regenerates thymidine for DNA synthesis and repair .

Biochemical Pathways

L-Thymidine is involved in the DNA salvage pathway, which is less energetically expensive and usually the preferred generation pathway within the cell . This pathway is essential for the formation of nucleotides outside of the S phase, making it vital for the process whereby pools of dTTP are generated to replace damaged nucleotides for DNA repair .

Pharmacokinetics

Understanding these properties is crucial as they play a significant role in the drug discovery process and chemical safety assessment .

Result of Action

The action of L-Thymidine results in the synchronization of cells in the S phase . This synchronization is crucial in cell biology and has potential applications in various fields, including cancer treatment and disease progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-Thymidine. For instance, genes encoding thymidine hypermodifying enzymes are widespread in natural populations of bacterial viruses, suggesting that environmental diversity might influence the synthesis of post-replicatively hypermodified thymidine .

生化分析

Biochemical Properties

L-Thymidine interacts with several enzymes and proteins within the cell. It is a substrate for thymidine kinase, an enzyme that phosphorylates thymidine to form thymidine monophosphate, a precursor for DNA synthesis . The interaction between L-Thymidine and these biomolecules is crucial for DNA replication and repair .

Cellular Effects

L-Thymidine influences various types of cells and cellular processes. It is essential for cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the incorporation of L-Thymidine into DNA can influence the expression of certain genes, thereby affecting cellular function .

Molecular Mechanism

The mechanism of action of L-Thymidine involves its incorporation into DNA during replication. It binds to adenine, forming a base pair that is essential for the structure and function of DNA . This binding interaction influences gene expression and can lead to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Thymidine can change over time. It is stable under normal conditions, but can degrade over time, especially under harsh conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of L-Thymidine can vary with different dosages in animal models. High doses of L-Thymidine can lead to toxic or adverse effects, such as inhibition of DNA synthesis .

Metabolic Pathways

L-Thymidine is involved in the nucleotide salvage pathway, where it is phosphorylated by thymidine kinase to form thymidine monophosphate . This pathway is crucial for DNA synthesis and repair .

Transport and Distribution

L-Thymidine is transported within cells and tissues through various transporters. It can also bind to proteins, affecting its localization or accumulation within the cell .

Subcellular Localization

L-Thymidine is primarily located in the nucleus of the cell, where it is incorporated into DNA . Its activity and function can be affected by various factors, including targeting signals or post-translational modifications .

属性

CAS 编号 |

16053-52-4 |

|---|---|

分子式 |

C10H14N2O5 |

分子量 |

242.23 g/mol |

IUPAC 名称 |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1 |

InChI 键 |

IQFYYKKMVGJFEH-BWZBUEFSSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Key on ui other cas no. |

50-89-5 3424-98-4 |

Pictograms |

Irritant |

同义词 |

1-(2'-deoxy-beta-D-threo-pentofuranosyl)thymine 1-(2'-deoxy-beta-threopentofuranosyl)thymine 1-DPFT |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike natural D-thymidine, L-thymidine is not recognized by human cytosolic TK but can be phosphorylated by viral TK, such as those from herpes simplex virus (HSV) and suid pseudorabies virus (PRV). [, ] This difference in substrate specificity arises from the viral TK's lack of stereospecificity for D- and L-β-nucleosides. []

A: L-thymidine phosphorylation by viral TK leads to the formation of L-thymidine monophosphate (L-dTMP), which can be further phosphorylated to di- and triphosphate forms by cellular kinases. [] L-thymidine triphosphate (L-dTTP) can then inhibit viral DNA polymerases and some human DNA polymerases, interfering with viral replication. [, ]

A: L-thymidine exhibits potent and specific inhibitory activity against HBV replication. [, , ] After being phosphorylated to L-dTTP, it likely acts as a chain terminator during HBV DNA synthesis, ultimately blocking viral replication.

ANone: The molecular formula of L-thymidine is C10H14N2O5, and its molecular weight is 242.23 g/mol.

A: The L-configuration is crucial for the potent antiviral activity of L-thymidine and its derivatives against HBV. L-enantiomers demonstrate significantly higher potency compared to their D-counterparts. For instance, β-L-2′,3′-dideoxy-5-fluorocytidine (β-L-FddC) is about 1000 times more potent against HBV than its D-enantiomer, β-D-FddC. [] Similarly, β-L-2′,3′-dideoxycytidine (β-L-ddC) exhibits 280 times higher potency than its D-enantiomer, ddC. [] This difference highlights the importance of stereochemistry in designing effective anti-HBV agents.

A: The 3′-OH group of β-L-2′-deoxyribose in L-thymidine is critical for its specific anti-HBV activity. [] Modifications at this position could potentially alter its antiviral activity and selectivity.

A: L-thymidine undergoes extensive phosphorylation in HepG2 cells and primary human hepatocytes. [, ] The primary metabolite is L-thymidine triphosphate (L-dTTP), but a choline derivative of L-thymidine diphosphate (L-dCDP) has also been detected. [, ]

A: L-dTTP, L-dCTP, and L-dUTP exhibit intracellular half-lives of at least 15 hours. Notably, the intracellular concentrations of these metabolites remain above their respective 50% inhibitory concentrations for the woodchuck hepatitis virus DNA polymerase for a minimum of 24 hours following drug removal from cell cultures. [, ]

A: L-thymidine demonstrates potent anti-HBV activity in vitro, with a 50% effective concentration (EC50) ranging from 0.19 to 0.24 μM in 2.2.15 cells. [, ]

A: Yes, L-thymidine has been studied in the woodchuck model of chronic HBV infection. It was found to significantly reduce viral load (by as much as 10^8 genome equivalents/mL of serum) without any observed drug-related toxicity. []

A: β-L-FddC exhibits potent activity against both HIV-1 and HBV in vitro. [] Its EC50 against HIV-1 is 0.5 μM, which is 3 and 4 times more potent than ddC and β-D-FddC, respectively. [] β-L-FddC and β-L-ddC demonstrate equal potency against HBV in vitro, with an EC50 of 0.01 μM. []

A: While the provided research papers do not mention specific clinical trials for L-thymidine in HBV infection, they suggest that it is a promising candidate for further development as an anti-HBV agent. [, ]

A: FLT-PET has shown promise in monitoring tumor response to therapy, particularly in gliomas, soft tissue sarcomas, and pancreatic cancer. [, , , , , ] It can differentiate between low-grade and high-grade tumors and its uptake correlates with proliferation markers like Ki-67. [, ]

A: While FLT-PET appears promising, its uptake can be influenced by factors other than proliferation, such as inflammation. For instance, a study in a lymphoma model showed a temporary rise in FLT uptake after mTOR inhibition, highlighting the need to consider drug-specific responses when interpreting FLT-PET results. []

A: Research indicates that a redox chemical delivery system (CDS) based on Bodor's strategy, involving linking L-thymidine to lipophilic carriers, could enhance its penetration across the blood-brain barrier. [] This approach holds promise for targeting brain tumors with L-thymidine-based tracers.

A: Studies in preclinical models suggest that 18F-FLT PET could potentially serve as an early and robust predictive marker for treatment efficacy, especially in glioblastoma. [] Early changes in FLT uptake correlated with treatment response and survival in these models. []

ANone: Researchers utilize a range of tools to study L-thymidine, including:

- Cell lines: Human cell lines like HepG2 and primary human hepatocytes are used to investigate L-thymidine metabolism and activity. [, ]

- Animal models: The woodchuck model of chronic HBV infection provides insights into the in vivo efficacy and toxicity of L-thymidine. [] Murine models are also employed to study L-thymidine's effects in cancer. [, , ]

- Imaging techniques: PET imaging with 18F-FLT plays a crucial role in visualizing and quantifying L-thymidine uptake in various tissues and tumors. [, , , , , , , , , , , , ]

- Molecular biology techniques: Assays for DNA polymerase activity, cell cycle analysis, and immunohistochemistry are crucial for understanding the mechanisms of action and downstream effects of L-thymidine. [, , , , , , ]

ANone: L-thymidine research benefits from collaborations between:

- Medicinal Chemistry & Organic Synthesis: Developing new L-thymidine analogs with improved potency, selectivity, and pharmacological properties requires expertise in synthetic organic chemistry and medicinal chemistry. [, , , , ]

- Pharmacology & Molecular Biology: Understanding the mechanisms of action, intracellular metabolism, and resistance mechanisms of L-thymidine relies on expertise in pharmacology and molecular biology. [, , , , , , , ]

- Radiochemistry & Imaging: The development and application of 18F-FLT PET imaging necessitate collaboration between radiochemists and imaging specialists to visualize and quantify L-thymidine uptake in vivo. [, , , , , , , , , , , , ]

- Oncology & Virology: Investigating L-thymidine's potential as an antitumor and antiviral agent requires collaboration between oncologists and virologists to design and conduct preclinical and clinical studies. [, , , , , , , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)